N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide
Description
N-[3-(1H-Benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide is a heterocyclic compound featuring a benzimidazole core linked via a three-carbon propyl chain to an indole carboxamide moiety. The benzimidazole group, a bicyclic aromatic system with two nitrogen atoms, is substituted at the 2-position, while the indole ring is substituted with an isopropyl group at the 1-position and a carboxamide group at the 6-position.
The compound’s design likely aims to optimize pharmacokinetic properties (e.g., solubility, bioavailability) through the inclusion of polar carboxamide and hydrophobic isopropyl/indole groups.
Properties
Molecular Formula |
C22H24N4O |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1-propan-2-ylindole-6-carboxamide |
InChI |
InChI=1S/C22H24N4O/c1-15(2)26-13-11-16-9-10-17(14-20(16)26)22(27)23-12-5-8-21-24-18-6-3-4-7-19(18)25-21/h3-4,6-7,9-11,13-15H,5,8,12H2,1-2H3,(H,23,27)(H,24,25) |
InChI Key |
CJMALBFMEZAMFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and indole intermediates. The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The indole moiety can also interact with various biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings and Implications
- Benzimidazole vs. Benzothiazole : Benzimidazole derivatives generally exhibit stronger hydrogen-bonding capacity due to the additional nitrogen atom, whereas benzothiazole derivatives may offer better metabolic stability .
- Role of Carboxamide : The carboxamide group in the target compound likely enhances solubility and participates in hydrogen-bonding networks, as seen in analogs like cyclohexanecarboxamide derivatives .
- Impact of Substituents : Bulky groups (e.g., phenylguanidine) may reduce binding efficiency despite strong affinity, highlighting the need for balanced steric and electronic properties .
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H17N3O
- Molecular Weight : 231.29 g/mol
- CAS Number : 686736-44-7
The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that compounds containing benzimidazole derivatives often exhibit:
- Inhibition of cell proliferation : Many studies have shown that benzimidazole derivatives can inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest.
- Antioxidant properties : Some derivatives have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Anticancer Activity
Recent studies have reported the anticancer potential of this compound against various cancer cell lines. The following table summarizes findings from several key studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Xia et al. (2022) | A549 (lung cancer) | 26 µM | Induction of apoptosis |
| Fan et al. (2023) | MCF-7 (breast cancer) | 5.85 µM | Cell cycle arrest |
| Liu et al. (2024) | HCT116 (colon cancer) | 4.53 µM | Inhibition of proliferation |
These studies indicate that the compound exhibits significant antiproliferative activity, particularly against lung and breast cancer cell lines.
Case Study 1: Apoptosis Induction in A549 Cells
In a study conducted by Xia et al., this compound was tested on A549 cells. The compound was found to induce apoptosis at an IC50 value of 26 µM, suggesting a potent mechanism for inhibiting tumor growth through programmed cell death.
Case Study 2: Cell Cycle Arrest in MCF-7 Cells
Fan et al. demonstrated that this compound could effectively halt the cell cycle in MCF-7 cells at a concentration of 5.85 µM. The study highlighted the potential for this compound as a therapeutic agent in treating breast cancer by preventing cancer cell division.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
